1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol

Catalog No.
S12175780
CAS No.
M.F
C5H9F2NO
M. Wt
137.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol

Product Name

1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol

IUPAC Name

1-(aminomethyl)-3,3-difluorocyclobutan-1-ol

Molecular Formula

C5H9F2NO

Molecular Weight

137.13 g/mol

InChI

InChI=1S/C5H9F2NO/c6-5(7)1-4(9,2-5)3-8/h9H,1-3,8H2

InChI Key

UQUAYYRNBWNXNX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(CN)O

1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol, also known as 1-(aminomethyl)-3,3-difluoro-cyclobutanol hydrochloride, is a chemical compound with the molecular formula C5H10ClF2NOC_5H_{10}ClF_2NO and a molecular weight of 173.59 g/mol. The compound features a cyclobutane ring substituted with two fluorine atoms and an amino group, making it structurally unique. Its IUPAC name is derived from its functional groups and structure, indicating the presence of an amine and alcohol functional group in a cyclobutane framework .

The reactivity of 1-(aminomethyl)-3,3-difluorocyclobutan-1-ol can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the hydroxyl group can engage in dehydration reactions or serve as a leaving group in various organic transformations. Additionally, the difluoromethyl substituents may influence reactivity by altering electron density on the cyclobutane ring, potentially affecting electrophilic attack mechanisms.

Synthesis of 1-(aminomethyl)-3,3-difluorocyclobutan-1-ol typically involves multi-step organic reactions. One common approach may include:

  • Formation of the Cyclobutane Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as sulfur tetrafluoride or through electrophilic fluorination methods.
  • Amine Functionalization: The amino group can be introduced via reductive amination of appropriate carbonyl precursors or through direct amination of existing functional groups.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

The unique structure of 1-(aminomethyl)-3,3-difluorocyclobutan-1-ol makes it a valuable compound in medicinal chemistry and drug development. Potential applications include:

  • Pharmaceutical Intermediates: Used in the synthesis of more complex molecules for drug discovery.
  • Research Tools: Investigated for its biological properties and mechanisms of action in various biological systems.

Interaction studies involving 1-(aminomethyl)-3,3-difluorocyclobutan-1-ol focus on its binding affinity to biological targets. Preliminary data suggest that compounds with similar structures may interact with specific receptors or enzymes involved in metabolic pathways. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 1-(aminomethyl)-3,3-difluorocyclobutan-1-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Aminomethylcyclobutan-1-olCyclobutane ring with an amino groupLacks fluorine substituents
2-Aminomethyl-3-fluorocyclobutan-1-olCyclobutane ring with one fluorineDifferent substitution pattern
4-AminocyclohexanolCyclohexane ring with an amino and hydroxyl groupLarger ring structure
2-Aminomethyl-2-fluorocyclopentan-1-olCyclopentane derivativeVariation in ring size

The primary uniqueness of 1-(aminomethyl)-3,3-difluorocyclobutan-1-ol lies in its specific combination of difluoro substitution and the cyclobutane framework, which may confer distinct physical and chemical properties compared to these similar compounds.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

137.06522023 g/mol

Monoisotopic Mass

137.06522023 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-09

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